

Application Notes and Protocols for the Quantification of N-Methyl-DL-alanine

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Compound of Interest		
Compound Name:	H-N-Me-DL-Ala-OH	
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of N-Methyl-DL-alanine, a non-proteinogenic amino acid of interest in peptide chemistry and drug development. The methods outlined below are suitable for the quantification of N-Methyl-DL-alanine in various matrices and for the chiral separation of its D and L enantiomers.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC with pre-column derivatization and fluorescence detection is a highly sensitive and selective method for the quantification of amino acids, including N-Methyl-DL-alanine.[1] Derivatization with a fluorescent tag is necessary to enable sensitive detection.

Application Note

This method is ideal for applications requiring high sensitivity, such as the analysis of N-Methyl-DL-alanine in biological fluids or pharmaceutical formulations at low concentrations. The choice of derivatizing agent is critical and can influence sensitivity and selectivity. Common derivatizing agents for amino acids that can be adapted for N-Methyl-DL-alanine include 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) and o-phthalaldehyde (OPA).[1] For chiral separation of N-Methyl-D-alanine and N-Methyl-L-alanine, a chiral derivatizing reagent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) can be employed.



Quantitative Data Summary

The following table summarizes the typical performance characteristics of HPLC-FLD methods for amino acid analysis. Data for N-Methyl-DL-alanine may be limited; therefore, data from structurally similar compounds are included for reference.

Parameter	HPLC-FLD with AQC Derivatization	HPLC-FLD with OPA Derivatization
Limit of Detection (LOD)	0.13 pM - 0.37 pM (for various amino acids)[2][3]	Picomolar concentrations[1]
Limit of Quantification (LOQ)	Not explicitly found for N- Methyl-DL-alanine	Not explicitly found for N- Methyl-DL-alanine
Linearity (R²)	≥0.99 (for various amino acids) [2][3]	Typically >0.99
Accuracy (% Recovery)	70% - 109% (for various amino acids)[2][3]	Matrix-dependent, typically 80- 120%
Precision (%RSD)	< 2.35% (for various amino acids)[2][3]	Typically < 15%

Experimental Protocol: Chiral Separation using Marfey's Reagent

This protocol describes the derivatization of N-Methyl-DL-alanine with Marfey's reagent followed by HPLC-FLD analysis for the separation and quantification of its enantiomers.

Materials:

- N-Methyl-DL-alanine standard or sample
- Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) solution (20 mM in acetonitrile)
- 0.5 M Triethylamine (TEA) in water



- 1% H₂SO₄ in 20% acetonitrile (quenching solution)
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Formic acid

Procedure:

- Sample Preparation:
 - For liquid samples, take an appropriate volume. For solid samples, dissolve a known quantity in a suitable solvent (e.g., water or buffer).
- Derivatization:
 - \circ To 10 μ L of the sample or standard solution, add 24 μ L of 20 mM Marfey's reagent in ACN.
 - $\circ~$ Add 6 μL of 0.5 M TEA to initiate the reaction.
 - Vortex the mixture and incubate at 37°C for 1 hour in the dark.
- · Quenching:
 - Stop the reaction by adding the quenching solution.
- HPLC-FLD Analysis:
 - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient: Optimize the gradient to achieve baseline separation of the diastereomers. A
 typical starting point is a linear gradient from a low percentage of B to a higher percentage
 over 20-30 minutes.



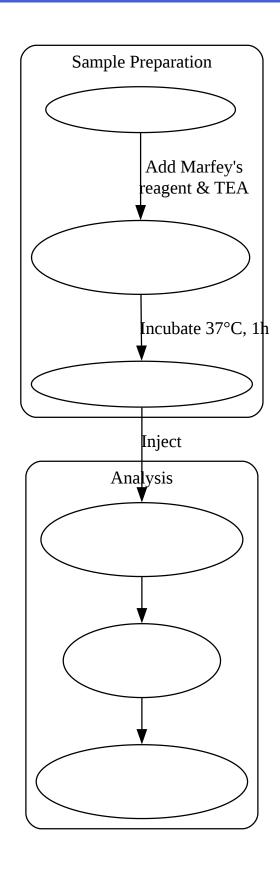
• Flow Rate: 1.0 mL/min.

 $\circ~$ Injection Volume: 10 $\mu L.$

• Fluorescence Detection: Excitation at 340 nm, Emission at 500 nm.

Workflow Diagram```dot





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Caption: Workflow for HILIC-MS/MS analysis of N-Methyl-DL-alanine.



Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of volatile compounds. Due to the polar nature of N-Methyl-DL-alanine, derivatization is required to increase its volatility. [4][5]

Application Note

GC-MS offers excellent chromatographic resolution and is a robust technique for routine analysis. Silylation is a common derivatization method for amino acids, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). [4]For chiral analysis, a chiral GC column is typically required. [4]

Quantitative Data Summary

The following table provides illustrative performance characteristics for GC-MS analysis of amino acids after derivatization.

Parameter	GC-MS with Silylation
Limit of Detection (LOD)	Typically in the low μmol/L range [6][7]
Limit of Quantification (LOQ)	Typically in the low μmol/L range [6][7]
Linearity (R²)	> 0.99
Accuracy (% Recovery)	Generally within 80-120%
Precision (%RSD)	< 15%

Experimental Protocol: Silylation Derivatization

Materials:

- N-Methyl-DL-alanine standard or sample
- N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
- Pyridine or other suitable solvent
- Internal standard (e.g., a stable isotope-labeled amino acid)

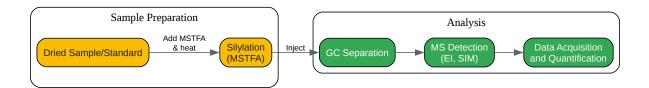


Procedure:

- Sample Preparation:
 - Place a known amount of the sample or standard in a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen.
- Derivatization:
 - \circ To the dried residue, add 50 µL of MSTFA and 50 µL of pyridine.
 - Seal the vial tightly and heat at 70-100°C for 30-60 minutes to complete the derivatization reaction. [5]3. GC-MS Analysis:
 - Column: A non-polar capillary column (e.g., DB-5ms) or a chiral column for enantiomeric separation.
 - Injector Temperature: 250°C.
 - Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) to elute all derivatives.
 - Carrier Gas: Helium at a constant flow rate.
 - Mass Spectrometry:
 - Ionization Mode: Electron Ionization (EI).
 - Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the N-Methyl-DL-alanine derivative.

Workflow Diagram





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Caption: Workflow for GC-MS analysis of N-Methyl-DL-alanine.

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